molecular formula C14H10N4O5 B10854034 Dantrolene-d4

Dantrolene-d4

Cat. No.: B10854034
M. Wt: 318.28 g/mol
InChI Key: OZOMQRBLCMDCEG-HASJTZOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of dantrolene-d4 involves the incorporation of deuterium atoms into the dantrolene molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated furfural with hydantoin derivatives under specific conditions to yield this compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Dantrolene-d4, like its non-deuterated counterpart, undergoes several types of chemical reactions:

Properties

Molecular Formula

C14H10N4O5

Molecular Weight

318.28 g/mol

IUPAC Name

1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione

InChI

InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/b15-7-/i1D,2D,3D,4D

InChI Key

OZOMQRBLCMDCEG-HASJTZOWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)/C=N\N3CC(=O)NC3=O)[2H])[2H])[N+](=O)[O-])[2H]

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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